molecular formula C34H60O15 B1248076 tricolorin F

tricolorin F

Cat. No. B1248076
M. Wt: 708.8 g/mol
InChI Key: BLGCNDRGZMCMJB-DMPWARCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tricolorin F is a natural product found in Ipomoea tricolor with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tricolorin F, a hetero-trisaccharide resin glycoside, has been successfully synthesized. The synthesis process involves multiple steps including preparation of intermediates and coupling reactions, culminating in the production of pure Tricolorin F. This synthesis is significant for chemical studies and potential pharmaceutical applications (Brito-Arias, Pereda-Miranda, & Heathcock, 2004).

Potential as a Natural Herbicide

  • Tricolorin A, closely related to Tricolorin F, has been identified as a natural herbicide. It acts as both a pre- and post-emergence plant growth inhibitor, suggesting potential agricultural applications. Its ability to inhibit germination and seedling growth in various plant species indicates a broad-spectrum weed control capability, comparable to synthetic herbicides like paraquat (Lotina‐Hennsen, King-Díaz, & Pereda-Miranda, 2013).

Antioxidant Properties

  • Studies on Amaranthus tricolor, which contains tricolorin F, have revealed it as a rich source of antioxidants. This includes betalains, carotenoids, and various phenolic acids, which have been associated with health benefits and potential therapeutic applications. The high levels of these compounds suggest potential for extracting juices or developing supplements (Sarker & Oba, 2019).

Structural Insights

  • The crystal structure of a tricolorin A derivative, which shares a class with tricolorin F, has been determined. This provides valuable information for understanding the molecular configuration and potential interactions of these compounds, essential for pharmacological studies (Lehmann, Fürstner, & Müller, 2000).

Biomedical Research Applications

  • Research on Ipomoea tricolor, containing tricolorin series compounds including tricolorin F, has shown these compounds' potential in biomedical applications. Their interaction with cell membranes suggests roles in cellular homeostasis and potential for targeted therapies (Pereda-Miranda, Villatoro-Vera, Bah, & Lorence, 2009).

Enhanced Synthesis Techniques

  • Innovative synthesis techniques for tricolorin A and F have been developed, including stepwise and one-pot approaches. These advancements in synthesis methods could pave the way for more efficient production and broader research and application of tricolorin compounds (Sun et al., 2020).

properties

Product Name

tricolorin F

Molecular Formula

C34H60O15

Molecular Weight

708.8 g/mol

IUPAC Name

(1R,3S,5R,6S,7S,8R,10S,12R,13S,14S,15R,27S,29R,31R,32R,33S)-6,7,13,14,32,33-hexahydroxy-5-(hydroxymethyl)-12,31-dimethyl-27-pentyl-2,4,9,11,16,28,30-heptaoxatetracyclo[27.4.0.03,8.010,15]tritriacontan-17-one

InChI

InChI=1S/C34H60O15/c1-4-5-11-14-20-15-12-9-7-6-8-10-13-16-22(36)47-29-26(40)23(37)19(3)44-33(29)48-31-28(42)25(39)21(17-35)46-34(31)49-30-27(41)24(38)18(2)43-32(30)45-20/h18-21,23-35,37-42H,4-17H2,1-3H3/t18-,19-,20+,21-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+/m1/s1

InChI Key

BLGCNDRGZMCMJB-DMPWARCPSA-N

Isomeric SMILES

CCCCC[C@H]1CCCCCCCCCC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@@H]4[C@H]([C@H]([C@H](O[C@H]4O1)C)O)O)CO)O)O)C)O)O

Canonical SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)O)O

synonyms

tricolorin F

Origin of Product

United States

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